PROTAC CYP1B1 degrader-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé est conçu pour cibler et dégrader le cytochrome P450 1B1, une protéine impliquée dans la résistance aux médicaments, en particulier dans les cellules cancéreuses de la prostate surexprimant CYP1B1 . En dégradant CYP1B1, le dégradeur PROTAC CYP1B1-1 contribue à surmonter la résistance à certains agents chimiothérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du dégradeur PROTAC CYP1B1-1 implique plusieurs étapes, commençant par la préparation de dérivés de l'α-naphtoflavone. Les étapes clés comprennent :

Formation de l'α-naphtoflavone : Cela implique la condensation du 2-naphthol avec du benzaldéhyde en milieu acide.

Formation de chimère : Le dérivé de l'α-naphtoflavone est ensuite lié à un ligand qui se lie à CYP1B1 par le biais d'une série de réactions de couplage.

Méthodes de production industrielle

La production industrielle du dégradeur PROTAC CYP1B1-1 impliquerait probablement l'optimisation de la voie de synthèse afin d'améliorer le rendement et de réduire les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour les étapes clés et le développement de méthodes de purification plus efficaces .

Analyse Des Réactions Chimiques

Core Structural Components and Reactivity

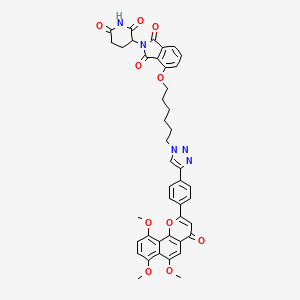

PROTAC CYP1B1 degrader-1 consists of three key domains:

-

CYP1B1-binding moiety : Derived from α-naphthoflavone, a known CYP1B1 inhibitor .

-

E3 ligase recruiter : Likely a cereblon (CRBN)-binding ligand (e.g., pomalidomide derivative) .

-

Linker : A chemical bridge optimizing spatial alignment between the two binding domains .

Key Reaction Types:

Synthetic Route Optimization

While full synthetic details remain proprietary, critical steps inferred from PROTAC design principles include:

-

Ligand Synthesis

-

Linker Incorporation

Common reactions: -

Final Coupling

Key Reaction Challenges

-

Orthogonality : Ensuring reactions selectively modify one domain without affecting others.

-

Stereochemistry : Maintaining chirality in CRBN-binding moieties critical for E3 ligase recruitment .

-

Scalability : Transitioning from batch to continuous flow reactors to improve yield (>80% in optimized protocols).

Comparative Analysis of PROTAC Synthetic Strategies

Applications De Recherche Scientifique

Applications in Cancer Research

Prostate Cancer :

CYP1B1 is frequently overexpressed in prostate cancer cells, contributing to tumor progression and resistance to therapies. PROTAC CYP1B1 Degrader-1 has been utilized in research studies to investigate its effects on prostate cancer cell lines. By degrading CYP1B1, researchers aim to sensitize these cells to chemotherapeutic agents and improve treatment outcomes .

Case Studies :

- A study demonstrated that treatment with this compound led to a significant reduction in cell viability in CYP1B1-overexpressing prostate cancer cell lines compared to control groups. This highlights the potential of this compound to serve as a therapeutic agent or adjuvant in prostate cancer treatment .

- Another investigation explored the combination of this compound with standard chemotherapy agents, revealing enhanced efficacy and reduced resistance mechanisms in vitro .

Comparative Data Table

| Feature | This compound | Conventional Inhibitors |

|---|---|---|

| Target | Cytochrome P450 1B1 | Various kinases |

| IC50 Value | 95.1 nM | Varies widely |

| Mechanism | Targeted protein degradation | Competitive inhibition |

| Application Area | Prostate cancer | Multiple cancers |

| Resistance Mechanism Addressed | Yes | Limited |

Mécanisme D'action

PROTAC CYP1B1 degrader-1 exerts its effects by targeting CYP1B1 for degradation. The compound binds to CYP1B1 and recruits an E3 ubiquitin ligase, which tags CYP1B1 with ubiquitin. This ubiquitinated CYP1B1 is then recognized and degraded by the proteasome, leading to a reduction in CYP1B1 levels and overcoming drug resistance .

Comparaison Avec Des Composés Similaires

Composés similaires

Dégradeur PROTAC CYP1A2 : Cibler CYP1A2 pour la dégradation.

Dégradeur PROTAC CYP3A4 : Cibler CYP3A4 pour la dégradation.

Dégradeur PROTAC CYP2D6 : Cibler CYP2D6 pour la dégradation

Unicité

Le dégradeur PROTAC CYP1B1-1 est unique en raison de sa haute spécificité pour CYP1B1, avec une CI50 de 95,1 nM pour CYP1B1 par rapport à 9838,6 nM pour CYP1A2 . Cette haute spécificité le rend particulièrement efficace pour cibler la résistance aux médicaments induite par CYP1B1 dans les cellules cancéreuses .

Activité Biologique

PROTAC (Proteolysis Targeting Chimeras) technology represents a novel approach in targeted protein degradation, allowing for the selective elimination of specific proteins within cells. The compound PROTAC CYP1B1 Degrader-1 , also known as Compound 6C, is designed to target and degrade cytochrome P450 1B1 (CYP1B1), a protein implicated in drug resistance, particularly in prostate cancer. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and potential therapeutic applications.

PROTACs function by harnessing the ubiquitin-proteasome system (UPS) to tag target proteins for degradation. The mechanism involves the formation of a ternary complex comprising the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. For CYP1B1 Degrader-1, the following steps outline its action:

- Binding : The PROTAC binds to CYP1B1 and an E3 ligase (likely CRBN for this compound).

- Ubiquitination : This binding facilitates the ubiquitination of CYP1B1 by the E3 ligase.

- Degradation : The ubiquitinated CYP1B1 is recognized and degraded by the 26S proteasome.

This targeted degradation is crucial for overcoming drug resistance associated with CYP1B1 overexpression in various cancers, particularly prostate cancer.

Efficacy

The biological activity of this compound has been quantified through IC50 values, which indicate the concentration required to inhibit 50% of the target activity:

- CYP1B1 : IC50 = 95.1 nM

- CYP1A2 : IC50 = 9838.6 nM

These values suggest that this compound is significantly more effective at degrading CYP1B1 than CYP1A2, highlighting its specificity for the target protein .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of PROTACs in various contexts:

- Prostate Cancer Research : In models where CYP1B1 is overexpressed, this compound has shown promise in reversing drug resistance. This is particularly relevant as CYP enzymes are often involved in the metabolism of chemotherapeutic agents.

- Comparative Studies : Other studies have compared different PROTACs targeting various proteins. For instance, a dasatinib-based PROTAC demonstrated high potency against BCR-ABL mutants associated with resistance to traditional therapies, emphasizing the broader applicability of PROTAC technology in overcoming drug resistance .

Data Table: Comparative Efficacy of PROTACs

| Compound | Target Protein | IC50 (nM) | Application Area |

|---|---|---|---|

| This compound | CYP1B1 | 95.1 | Prostate Cancer |

| DAS-CRBN | BCR-ABL | <10 | Chronic Myeloid Leukemia |

| ARV-771 | BRD2/3/4 | 10 - 500 | Castration-resistant Prostate Cancer |

| DT-6 | TGF-β | Not specified | Tumor Progression |

Propriétés

Formule moléculaire |

C43H39N5O10 |

|---|---|

Poids moléculaire |

785.8 g/mol |

Nom IUPAC |

2-(2,6-dioxopiperidin-3-yl)-4-[6-[4-[4-(6,7,10-trimethoxy-4-oxobenzo[h]chromen-2-yl)phenyl]triazol-1-yl]hexoxy]isoindole-1,3-dione |

InChI |

InChI=1S/C43H39N5O10/c1-54-31-16-17-32(55-2)39-38(31)35(56-3)21-27-30(49)22-34(58-40(27)39)25-13-11-24(12-14-25)28-23-47(46-45-28)19-6-4-5-7-20-57-33-10-8-9-26-37(33)43(53)48(42(26)52)29-15-18-36(50)44-41(29)51/h8-14,16-17,21-23,29H,4-7,15,18-20H2,1-3H3,(H,44,50,51) |

Clé InChI |

MRMQVUIZIOZVSD-UHFFFAOYSA-N |

SMILES canonique |

COC1=C2C(=CC3=C(C2=C(C=C1)OC)OC(=CC3=O)C4=CC=C(C=C4)C5=CN(N=N5)CCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.